molecular formula C19H31NO3 B14353129 N-Dodecyl-3,4-dihydroxybenzamide CAS No. 98116-93-9

N-Dodecyl-3,4-dihydroxybenzamide

Cat. No.: B14353129
CAS No.: 98116-93-9
M. Wt: 321.5 g/mol
InChI Key: KEIMHRWVTAIFCA-UHFFFAOYSA-N
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Description

N-Dodecyl-3,4-dihydroxybenzamide (CAS 98116-93-9) is a bioactive compound with the molecular formula C19H31NO3 and a molecular weight of 321.45 g/mol . This molecule features a 3,4-dihydroxybenzamide head group, a catechol derivative known to act as a hydrogen bond donor and acceptor, attached to a lipophilic dodecyl alkyl chain . Its exact mass is 321.23 g/mol, and it has a high topological polar surface area of 69.6 Ų, indicating significant polarity . Key physical properties include a density of approximately 1.042 g/cm³ and a high boiling point of around 480.1°C at 760 mmHg, which are relevant for handling and solubility considerations in experimental settings . A primary research application of this compound is in parasitology, where it serves as an inhibitor of the trypanosome alternative oxidase (TAO) . This enzyme is crucial for the survival of parasites like Trypanosoma brucei and Trypanosoma congolense , as it is part of their unique respiratory pathway. The compound's mechanism of action involves competition with the native substrate, reduced coenzyme Q9 (CoQ9), making it a valuable tool for studying parasite energy metabolism and for the development of novel chemotherapeutic agents against trypanosomal diseases . The structural motif of the 3,4-dihydroxybenzamide (or protocatechuamide) group is itself a subject of research, with studies documenting its physical properties, such as a melting point of 154-156°C, and providing a foundational understanding of the core pharmacophore . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this product with care, noting its flash point of 244.1°C .

Properties

CAS No.

98116-93-9

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

N-dodecyl-3,4-dihydroxybenzamide

InChI

InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(23)16-12-13-17(21)18(22)15-16/h12-13,15,21-22H,2-11,14H2,1H3,(H,20,23)

InChI Key

KEIMHRWVTAIFCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Classical Amidation via Acyl Chloride Intermediate

The most widely documented synthesis involves the reaction of 3,4-dihydroxybenzoic acid derivatives with dodecylamine. Key steps include:

Protection of Hydroxyl Groups

To prevent unwanted side reactions, hydroxyl groups on the benzoic acid are often protected using acetyl groups. For example, 2,4,5-triacetoxybenzoic acid is synthesized by acetylation of 3,4-dihydroxybenzoic acid with acetic anhydride.

Formation of Acyl Chloride

The protected acid is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in ethyl ether under anhydrous conditions:
$$
\text{2,4,5-Triacetoxybenzoic acid} + \text{PCl}5 \rightarrow \text{2,4,5-Triacetoxybenzoyl chloride} + \text{POCl}3 + \text{HCl}
$$
This step typically proceeds at room temperature with >90% conversion efficiency.

Coupling with Dodecylamine

The acyl chloride reacts with dodecylamine in ethyl ether to form the protected amide intermediate:
$$
\text{2,4,5-Triacetoxybenzoyl chloride} + \text{C}{12}\text{H}{25}\text{NH}_2 \rightarrow \text{N-Dodecyl-2,4,5-triacetoxybenzamide} + \text{HCl}
$$
Yields range from 69% to 74% after crystallization.

Deprotection

The acetyl groups are removed via hydrolysis under acidic or basic conditions. For instance, refluxing with aqueous HCl (1M) for 6 hours yields N-dodecyl-3,4-dihydroxybenzamide .

Table 1: Optimization of Classical Amidation
Step Reagents/Conditions Yield (%) Purity (%) Source
Acyl chloride formation PCl₅, ethyl ether, RT 92 95
Amide coupling Dodecylamine, ethyl ether, RT 74 98
Deprotection 1M HCl, reflux, 6h 85 99

Alternative Synthetic Routes

Direct Coupling Using Carbodiimides

A patent describes the use of carbodiimide reagents (e.g., DCC) to activate 3,4-dihydroxybenzoic acid for coupling with dodecylamine. This one-pot method avoids acyl chloride formation:
$$
\text{3,4-Dihydroxybenzoic acid} + \text{DCC} + \text{C}{12}\text{H}{25}\text{NH}_2 \rightarrow \text{this compound} + \text{DCU}
$$
Yields are moderate (50–60%) due to competing side reactions.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity.

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile/water gradient) resolves residual dodecylamine and acetylated byproducts.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 11.70 (s, 1H, OH), 11.60 (s, 1H, OH), 7.72–7.88 (m, 3H, ArH), 3.42 (t, 2H, NHCH₂), 1.13 (t, 3H, CH₃).
  • MS (ESI) : m/z 334.2 [M+H]⁺.

Catalytic and Biological Applications

Fe(III) Complex in Hydroxylation Reactions

This compound forms a stable Fe(III) complex, catalyzing the hydroxylation of anisole with H₂O₂. The reaction proceeds via a radical mechanism, achieving 78% conversion efficiency.

Trypanosome Alternative Oxidase (TAO) Inhibition

The compound competitively inhibits TAO by binding to the ubiquinol-binding site, with an IC₅₀ of 2.4 µM. Its long alkyl chain enhances membrane permeability, making it a lead candidate for antitrypanosomal drug development.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
Dodecylamine 120 58
3,4-Dihydroxybenzoic acid 90 32
Solvents/Reagents 20 10

Environmental Impact

The classical amidation route generates 1.2 kg of HCl and 0.8 kg of POCl₃ per kg of product. Neutralization with NaOH increases the process’s carbon footprint by 15% compared to enzymatic methods.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated benzamides.

Mechanism of Action

The mechanism of action of N-Dodecyl-3,4-dihydroxybenzamide involves its interaction with molecular targets such as iron ions. The compound forms stable complexes with iron, which can inhibit the formation of reactive oxygen species (ROS) and prevent oxidative damage. Additionally, it can modulate the activity of enzymes involved in melanin synthesis, leading to reduced pigmentation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Alkyl Chain Key Features Applications
N-Dodecyl-3,4-dihydroxybenzamide C₁₉H₃₁NO₃ C₁₂ Insoluble, Fe(III) chelation, stable catalyst Hydroxylation catalysis
N-Hexyl-3,4-dihydroxybenzamide C₁₃H₁₉NO₃ C₆ Crystal hydrogen bonding, selective antimalarial activity Antiparasitic, antitumor
Caffeic Acid C₉H₈O₄ N/A Phenolic acid, oxidatively unstable Cosmetics, supplements

Research Findings and Trends

  • Alkyl Chain Impact : Longer chains (e.g., dodecyl) enhance hydrophobicity and catalyst stability, whereas shorter chains (butyl, hexyl) improve solubility for biological applications .
  • Functional Groups : The 3,4-dihydroxy motif is critical for Fe(III) chelation in catalysis, while methoxy substituents (e.g., in benzothiazolyl derivatives) reduce reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Dodecyl-3,4-dihydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3,4-dihydroxybenzoic acid derivatives with dodecylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Optimization steps include:

  • Temperature Control : Maintain 0–4°C during activation to minimize side reactions.
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
  • Yield Improvement : Pre-activate the carboxylic acid group before adding the alkylamine .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Employ a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR Spectroscopy : Confirm alkyl chain integration (e.g., δ 0.88 ppm for terminal CH₃ in dodecyl) and aromatic proton signals (δ 6.5–7.5 ppm for dihydroxybenzamide).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 323.3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., dodecyl vs. hexyl) influence the bioactivity of 3,4-dihydroxybenzamide derivatives?

  • Methodological Answer : Conduct comparative studies using:

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., Trypanosoma brucei enzymes) to evaluate potency.
  • Lipophilicity Analysis : Calculate logP values (e.g., via HPLC retention times) to correlate chain length with membrane permeability.
  • Molecular Dynamics Simulations : Model interactions between alkyl chains and hydrophobic enzyme pockets to rationalize activity differences .

Q. How can crystallographic data resolve discrepancies in reported solubility or stability profiles of this compound?

  • Methodological Answer : Analyze single-crystal X-ray diffraction data to identify:

  • Hydrogen Bond Networks : Intermolecular O–H⋯O bonds (e.g., 2.75–2.85 Å) that stabilize the crystal lattice.
  • Packing Efficiency : Triclinic or monoclinic systems (e.g., P1 space group) with calculated density (~1.35 g/cm³) inform solubility limitations.
  • Thermal Stability : Correlate melting points (DSC data) with lattice energy calculations (e.g., using DFT) .

Q. What experimental strategies address conflicting bioactivity data in antiplasmodial studies of this compound?

  • Methodological Answer :

  • Dose-Response Repetition : Perform triplicate assays across multiple parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2).
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates that may affect in vivo efficacy .

Q. How can formulation challenges for this compound be mitigated in preclinical studies?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility.
  • Surfactant Screening : Test polysorbate-80 or Cremophor-EL for emulsion stability.
  • Pharmacokinetic Profiling : Monitor plasma concentration-time curves after IV vs. oral administration in rodent models .

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